6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine
CAS No.:
Cat. No.: VC8831986
Molecular Formula: C21H15BrClN3
Molecular Weight: 424.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H15BrClN3 |
---|---|
Molecular Weight | 424.7 g/mol |
IUPAC Name | 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine |
Standard InChI | InChI=1S/C21H15BrClN3/c1-13-5-4-6-15(11-13)24-21-25-19-10-9-14(22)12-17(19)20(26-21)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,25,26) |
Standard InChI Key | IDUJAFMTMRZVJJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl |
Canonical SMILES | CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
6-Bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine belongs to the quinazolin-4-amine family, characterized by a bicyclic aromatic system fused with a pyrimidine ring. Key structural features include:
-
Bromine substitution at the C6 position, a common modification to enhance metabolic stability and lipophilicity in drug design .
-
2-Chlorophenyl group at C4, which may influence steric and electronic interactions with biological targets .
-
N-(3-methylphenyl)amine at C2, introducing a hydrophobic aromatic substituent that could modulate receptor binding affinity .
The molecular formula is C21H16BrClN3, with a calculated molecular weight of 434.73 g/mol. Comparative analysis with PubChem entry 720635 (6-bromo-N-(3-chlorophenyl)quinazolin-4-amine) suggests similar electronic properties, including a computed XLogP3 of ~4.7, indicating high lipophilicity .
Spectral Characteristics
While experimental NMR or mass spectrometry data for this exact compound is unavailable, studies on analogs provide predictive insights:
-
1H NMR: Expected aromatic proton signals between δ 7.2–8.0 ppm for the quinazoline core, with distinct splitting patterns for substituents . The 3-methylphenyl group would show a singlet at δ 2.3–2.5 ppm for the methyl protons .
-
13C NMR: Quinazoline carbons typically resonate at δ 150–160 ppm, with bromine and chlorine substituents causing deshielding effects .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of the quinazoline core:
-
Core formation: Condensation of 5-bromoanthranilic acid with acetic anhydride yields 6-bromo-2-methylbenzoxazin-4-one .
-
Amine introduction: Nucleophilic substitution at C4 with 2-chloroaniline under reflux conditions .
-
C2 functionalization: Coupling of 3-methylaniline via Buchwald-Hartwig amination or Ullmann-type reactions .
Reaction Conditions and Yields
Comparative data from analogous syntheses:
Side reactions include over-halogenation at C6 and incomplete deprotection of amine groups, necessitating careful stoichiometric control .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
-
LogP: Predicted value of 4.9 (MarvinSketch), aligning with the high lipophilicity of brominated quinazolines .
-
Aqueous solubility: <10 μg/mL at pH 7.4, suggesting formulation challenges for intravenous delivery .
Metabolic Stability
In vitro microsomal studies on 6-bromo-4-arylquinazolines show:
Microorganism | MIC (μg/mL) | Lead Compound | Reference |
---|---|---|---|
S. aureus | 8–16 | 6-bromo-2-methyl-3-(4-nitrophenyl)quinazolin-4-one | |
C. albicans | 32–64 | 6-bromo-3-(2-bromophenyl)quinazolin-4-amine |
The 2-chlorophenyl and 3-methylphenyl groups may enhance membrane penetration in Gram-positive pathogens .
Adenosine Receptor Antagonism
Recent studies highlight quinazoline derivatives as potent A2A adenosine receptor (A2AR) antagonists:
-
Ki (A2AR): 20 nM for 6-bromo-4-(furan-2-yl)quinazolin-2-amine .
-
Structure-activity relationship (SAR): Bulky C4 substituents improve receptor selectivity .
Molecular docking simulations suggest the 2-chlorophenyl group in the target compound could form π-π interactions with Phe168 in the A2AR binding pocket .
Compound | LD50 (mg/kg) | Organ Toxicity | Reference |
---|---|---|---|
6-bromo-3-phenylquinazolin-4-one | 245 | Hepatic necrosis | |
4-(2-chlorophenyl)quinazolin-2-amine | 320 | Renal tubular damage |
The 3-methylphenyl group may mitigate hepatotoxicity by reducing reactive metabolite formation .
Genotoxicity
Ames tests on brominated quinazolines show:
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Competing substitution at C6 and C7 positions during bromination .
-
Scale-up limitations: Pd-catalyzed amination requires expensive ligands and inert conditions .
Therapeutic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume